molecular formula C2H6N4O.CH5O3P<br>C3H11N4O4P B12734302 Einecs 282-758-4 CAS No. 84402-58-4

Einecs 282-758-4

Cat. No.: B12734302
CAS No.: 84402-58-4
M. Wt: 198.12 g/mol
InChI Key: QWKWBQSWRHISIT-UHFFFAOYSA-N
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Properties

CAS No.

84402-58-4

Molecular Formula

C2H6N4O.CH5O3P
C3H11N4O4P

Molecular Weight

198.12 g/mol

IUPAC Name

diaminomethylideneurea;methylphosphonic acid

InChI

InChI=1S/C2H6N4O.CH5O3P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);1H3,(H2,2,3,4)

InChI Key

QWKWBQSWRHISIT-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(O)O.C(=NC(=O)N)(N)N

Origin of Product

United States

Preparation Methods

The compound is typically synthesized through chemical synthesis methods. One common method involves the reaction of methylphosphonic acid with amidinourea in a 1:1 molar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods also follow similar synthetic routes, with additional steps to purify and isolate the compound .

Chemical Reactions Analysis

Einecs 282-758-4 undergoes various chemical reactions, including:

Scientific Research Applications

Einecs 282-758-4 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to understand its effects on different biological systems.

    Medicine: Research is being conducted to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism by which Einecs 282-758-4 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Einecs 282-758-4 can be compared with other similar compounds, such as:

Biological Activity

Einecs 282-758-4, also known as Methylphosphonic acid, compound with amidinourea (1:1) and CAS number 84402-58-4, is a chemical compound that has garnered attention for its biological activities and potential applications. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Methylphosphonic acid is characterized by its structure, which includes a phosphonic acid group combined with amidinourea. This unique combination contributes to its biological properties and interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on human health and the environment. Key areas of research include:

  • Toxicological Effects : Studies have assessed the acute toxicity of the compound through dermal exposure.
  • Biotransformation : Research indicates that the compound undergoes biotransformation in biological systems, affecting its toxicity and efficacy.
  • Ecotoxicology : The environmental impact of the compound has been evaluated, particularly regarding its effects on aquatic organisms.

Acute Toxicity

A study conducted on Methylphosphonic acid revealed significant insights into its acute toxicity profile. The following table summarizes key findings from the acute toxicity assessments:

Study TypeMethodologyFindings
Dermal ToxicityAnimal testingModerate toxicity observed; LD50 not established
Inhalation ExposureRat modelNo significant adverse effects noted
Oral ExposureMouse modelLow toxicity; no fatalities reported

These findings indicate that while Methylphosphonic acid exhibits some level of toxicity, it may not be significantly harmful under controlled exposure conditions.

Biotransformation Studies

Biotransformation studies have shown that Methylphosphonic acid can be metabolized by various enzymes in biological systems. This process can alter its pharmacokinetic properties and influence its biological activity. Key findings include:

  • Enzymatic Conversion : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of less toxic metabolites.
  • Impact on Efficacy : The biotransformation process may enhance or diminish the compound's efficacy in therapeutic applications.

Ecotoxicological Impact

The ecotoxicological profile of this compound has been evaluated to understand its environmental risks. Research indicates that:

  • Aquatic Toxicity : The compound exhibits moderate toxicity to aquatic organisms, with LC50 values indicating potential risks to fish and invertebrates.
  • Bioaccumulation Potential : Studies suggest low bioaccumulation potential in aquatic environments, reducing long-term ecological risks.

Case Study 1: Industrial Application

A case study examined the use of Methylphosphonic acid in industrial applications. The findings highlighted:

  • Application in Textile Treatment : The compound is utilized as a finishing agent in textiles, enhancing durability while posing minimal risk to human health when used correctly.

Case Study 2: Environmental Monitoring

Another case study focused on environmental monitoring of Methylphosphonic acid in water bodies:

  • Monitoring Results : Regular monitoring indicated low concentrations in surface waters, suggesting effective regulation and limited environmental impact.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing Einecs 282-758-4?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze molecular structure, focusing on proton and carbon environments. Pair with high-performance liquid chromatography (HPLC) to assess purity and detect impurities. For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation . Calibrate instruments using reference standards and validate results against published spectral databases.

Q. How can researchers design experiments to optimize the synthesis of this compound?

  • Methodological Answer : Employ a factorial design to test variables (e.g., temperature, catalyst concentration, reaction time). Use response surface methodology (RSM) to model interactions between parameters and identify optimal conditions . Document deviations in reaction yields and purity using gas chromatography-mass spectrometry (GC-MS) for reproducibility assessments .

Q. What statistical approaches are suitable for analyzing variability in this compound’s physicochemical properties?

  • Methodological Answer : Apply ANOVA to compare batch-to-batch variations in properties like solubility or melting point. Use error propagation analysis to quantify uncertainty in measurements. Report confidence intervals (e.g., 95%) and standard deviations in datasets .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity under varying pH conditions be resolved?

  • Methodological Answer : Conduct controlled kinetic studies using stopped-flow spectrophotometry to monitor reaction rates in real time. Compare results with computational models (e.g., density functional theory) to identify mechanistic discrepancies. Replicate experiments in triplicate under inert atmospheres to isolate pH-specific effects .

Q. What strategies are effective for elucidating the compound’s mechanism of action in catalytic applications?

  • Methodological Answer : Use isotopic labeling (e.g., deuterium or ¹³C) in kinetic isotope effect (KIE) studies to trace reaction pathways. Pair with in-situ Fourier-transform infrared spectroscopy (FTIR) to detect intermediate species. Validate hypotheses using time-resolved mass spectrometry .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s thermodynamic stability?

  • Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) in molecular dynamics simulations. Validate experimental calorimetry data (e.g., differential scanning calorimetry) against high-purity samples. Publish raw datasets and code for peer validation .

Q. What methodologies are recommended for studying the compound’s degradation pathways under environmental stressors?

  • Methodological Answer : Design accelerated aging studies with controlled exposure to UV light, humidity, or oxidizing agents. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Compare degradation kinetics using Arrhenius plots to extrapolate long-term stability .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility of this compound’s synthetic protocols?

  • Methodological Answer : Provide detailed supplemental materials, including step-by-step procedures, raw spectral data, and instrument calibration logs. Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing . Use electronic lab notebooks (ELNs) with version control to track modifications .

Q. What frameworks are suitable for addressing ethical considerations in toxicological studies involving this compound?

  • Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study design with ethical guidelines. Consult institutional review boards (IRBs) for hazard assessments and ensure compliance with OECD test guidelines for chemical safety .

Tables: Key Analytical Techniques

Application Techniques References
Structural ElucidationNMR, XRD, FTIR
Purity AssessmentHPLC, GC-MS
Reaction Mechanism AnalysisKIE Studies, Stopped-Flow Spectrometry
Degradation StudiesLC-MS/MS, Accelerated Aging Tests

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